molecular formula C11H5ClF3N3S B11788098 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11788098
M. Wt: 303.69 g/mol
InChI Key: MTKGTJVXLZFLMP-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with thiourea under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[1,2-a][1,3,4]thiadiazole

Uniqueness

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both the trifluoromethyl group and the imidazo[2,1-b][1,3,4]thiadiazole core. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and bioactivity.

Properties

Molecular Formula

C11H5ClF3N3S

Molecular Weight

303.69 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H5ClF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H

InChI Key

MTKGTJVXLZFLMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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